molecular formula C21H23NO3 B3315935 1-(2-Butoxybenzyl)-5,7-dimethylindoline-2,3-dione CAS No. 951899-20-0

1-(2-Butoxybenzyl)-5,7-dimethylindoline-2,3-dione

Cat. No.: B3315935
CAS No.: 951899-20-0
M. Wt: 337.4 g/mol
InChI Key: JNBUEVOOOKJBBE-UHFFFAOYSA-N
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Description

1-(2-Butoxybenzyl)-5,7-dimethylindoline-2,3-dione is an organic compound with a complex structure that includes an indoline core substituted with butoxybenzyl and dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Butoxybenzyl)-5,7-dimethylindoline-2,3-dione typically involves multi-step organic reactions. One common method includes the alkylation of 5,7-dimethylindoline-2,3-dione with 2-butoxybenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate to facilitate the alkylation process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Butoxybenzyl)-5,7-dimethylindoline-2,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, potentially yielding reduced indoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the butoxybenzyl group, especially under basic conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced indoline derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

1-(2-Butoxybenzyl)-5,7-dimethylindoline-2,3-dione has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the development of novel materials and as an intermediate in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-(2-Butoxybenzyl)-5,7-dimethylindoline-2,3-dione involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating biochemical pathways. For instance, it could inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer activity.

Comparison with Similar Compounds

  • 1-(2-Methoxybenzyl)-5,7-dimethylindoline-2,3-dione
  • 1-(2-Ethoxybenzyl)-5,7-dimethylindoline-2,3-dione
  • 1-(2-Propoxybenzyl)-5,7-dimethylindoline-2,3-dione

Comparison: 1-(2-Butoxybenzyl)-5,7-dimethylindoline-2,3-dione is unique due to the presence of the butoxy group, which can influence its solubility, reactivity, and biological activity compared to its methoxy, ethoxy, and propoxy analogs. The butoxy group may enhance the compound’s lipophilicity, potentially improving its ability to interact with lipid membranes and cellular targets.

Properties

IUPAC Name

1-[(2-butoxyphenyl)methyl]-5,7-dimethylindole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO3/c1-4-5-10-25-18-9-7-6-8-16(18)13-22-19-15(3)11-14(2)12-17(19)20(23)21(22)24/h6-9,11-12H,4-5,10,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNBUEVOOOKJBBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC=C1CN2C3=C(C=C(C=C3C(=O)C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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